molecular formula C23H31N9O13P2 B143998 Gdp-hexanolaminyl-4-azidosalicylic acid CAS No. 129992-33-2

Gdp-hexanolaminyl-4-azidosalicylic acid

Cat. No. B143998
M. Wt: 703.5 g/mol
InChI Key: VIWRRYSBYBSLPL-UVLLPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gdp-hexanolaminyl-4-azidosalicylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. This compound is a derivative of salicylic acid and is synthesized by modifying the hydroxyl group with an azide group.

Mechanism Of Action

The mechanism of action of Gdp-hexanolaminyl-4-azidosalicylic acid is based on its ability to cross-link proteins. The azide group in the compound can react with the amino group of lysine residues in a protein, forming a covalent bond. When exposed to UV light, this bond becomes irreversible, resulting in the cross-linking of the two proteins.

Biochemical And Physiological Effects

Gdp-hexanolaminyl-4-azidosalicylic acid has no known biochemical or physiological effects on its own. However, when used as a cross-linking tool, it can provide valuable information about protein-protein interactions and help elucidate the function of proteins in biological systems.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Gdp-hexanolaminyl-4-azidosalicylic acid as a cross-linking tool is its specificity. The compound can be targeted to specific amino acid residues in a protein, allowing for precise labeling and cross-linking. Additionally, the cross-linking reaction is irreversible, making it ideal for studying stable protein-protein interactions.
However, there are also limitations to using Gdp-hexanolaminyl-4-azidosalicylic acid. One limitation is that the compound requires UV light for cross-linking, which can damage proteins and lead to false positives. Additionally, the cross-linking reaction may not be efficient for all proteins, depending on their structure and conformation.

Future Directions

There are several future directions for the use of Gdp-hexanolaminyl-4-azidosalicylic acid in biochemical research. One direction is to develop new methods for cross-linking proteins that minimize damage to the proteins and reduce false positives. Another direction is to use Gdp-hexanolaminyl-4-azidosalicylic acid in combination with other labeling and cross-linking techniques to gain a more comprehensive understanding of protein-protein interactions. Finally, Gdp-hexanolaminyl-4-azidosalicylic acid could be used to study the structure and function of specific proteins in disease states, providing insights into the underlying mechanisms of diseases and potential therapeutic targets.
Conclusion:
In conclusion, Gdp-hexanolaminyl-4-azidosalicylic acid is a promising compound with potential applications in biochemical research. Its ability to label and cross-link specific amino acid residues in proteins provides a valuable tool for studying protein-protein interactions and elucidating the function of proteins in biological systems. While there are limitations to using this compound, its specificity and irreversible cross-linking reaction make it an important tool for studying stable protein-protein interactions. Future research directions include developing new cross-linking methods, combining Gdp-hexanolaminyl-4-azidosalicylic acid with other labeling and cross-linking techniques, and using it to study specific proteins in disease states.

Synthesis Methods

Gdp-hexanolaminyl-4-azidosalicylic acid is synthesized by reacting salicylic acid with hexanolamine in the presence of a coupling reagent. The resulting product is then treated with azidotrimethylsilane to introduce the azide group. The final product is purified by column chromatography to obtain pure Gdp-hexanolaminyl-4-azidosalicylic acid.

Scientific Research Applications

Gdp-hexanolaminyl-4-azidosalicylic acid has potential applications in biochemical research as a tool for studying protein-protein interactions. This compound can be used to label specific amino acid residues in a protein, which can then be cross-linked to other proteins using UV light. This cross-linking technique can help identify protein-protein interactions and provide insights into the structure and function of proteins.

properties

CAS RN

129992-33-2

Product Name

Gdp-hexanolaminyl-4-azidosalicylic acid

Molecular Formula

C23H31N9O13P2

Molecular Weight

703.5 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 6-[(4-azido-2-hydroxybenzoyl)amino]hexyl hydrogen phosphate

InChI

InChI=1S/C23H31N9O13P2/c24-23-28-19-16(21(37)29-23)27-11-32(19)22-18(35)17(34)15(44-22)10-43-47(40,41)45-46(38,39)42-8-4-2-1-3-7-26-20(36)13-6-5-12(30-31-25)9-14(13)33/h5-6,9,11,15,17-18,22,33-35H,1-4,7-8,10H2,(H,26,36)(H,38,39)(H,40,41)(H3,24,28,29,37)/t15-,17-,18-,22-/m1/s1

InChI Key

VIWRRYSBYBSLPL-UVLLPENVSA-N

Isomeric SMILES

C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCCCCCCOP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)O

SMILES

C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCCCCCCOP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCCCCCCOP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O

synonyms

GDP-hexanolaminyl-4-azidosalicylic acid

Origin of Product

United States

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